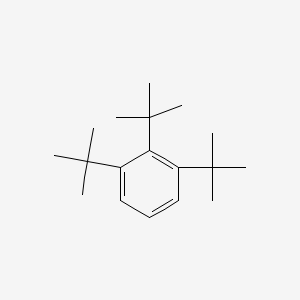

1,2,3-Tri-tert-butylbenzene

Description

Properties

CAS No. |

73513-39-0 |

|---|---|

Molecular Formula |

C18H30 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1,2,3-tritert-butylbenzene |

InChI |

InChI=1S/C18H30/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18(7,8)9/h10-12H,1-9H3 |

InChI Key |

MJTFENDZXOFBLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1,2,3 Tri Tert Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for probing the intricate electronic and spatial environments of atomic nuclei within a molecule. For 1,2,3-tri-tert-butylbenzene, NMR studies are crucial for understanding the consequences of severe steric hindrance.

Proton Chemical Shift Analysis in Overcrowded Aromatic Environments

The ¹H NMR spectrum of this compound is particularly informative. The extreme steric crowding forces the tert-butyl groups into specific conformations, leading to distinct chemical shifts for the aromatic protons. The aromatic region of the spectrum is expected to show a complex pattern due to the through-space interactions and anisotropic effects of the bulky substituents.

The protons of the tert-butyl groups themselves also provide valuable information. Due to restricted rotation around the C-C bonds connecting them to the benzene (B151609) ring, the methyl protons may exhibit non-equivalence, leading to more complex signal patterns than a simple singlet. The precise chemical shifts are highly sensitive to the conformational dynamics of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.30 - 7.50 | Multiplet |

| tert-Butyl CH₃ (C1, C3) | 1.35 - 1.45 | Singlet |

| tert-Butyl CH₃ (C2) | 1.45 - 1.55 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR and Quaternary Carbon Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. A key feature in the spectrum of this compound is the characterization of the quaternary carbons. The three aromatic carbons directly bonded to the tert-butyl groups (C1, C2, and C3) are quaternary and will appear as distinct signals in the downfield region of the spectrum. Their chemical shifts are influenced by the steric compression and electronic effects of the adjacent bulky groups.

The remaining aromatic carbons (C4, C5, and C6) are protonated and will also exhibit unique chemical shifts. The carbons of the tert-butyl groups, both the quaternary and the methyl carbons, will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C3 (Aromatic, substituted) | 148.0 - 152.0 |

| C2 (Aromatic, substituted) | 145.0 - 149.0 |

| C4, C6 (Aromatic, CH) | 125.0 - 129.0 |

| C5 (Aromatic, CH) | 122.0 - 126.0 |

| Quaternary C (tert-Butyl) | 34.0 - 38.0 |

| Methyl C (tert-Butyl) | 30.0 - 34.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques for Elucidating Connectivity and Proximity in Hindered Systems

To unambiguously assign the proton and carbon signals and to understand the spatial relationships in such a sterically congested molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between the aromatic protons, helping to confirm their connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the C4-H, C5-H, and C6-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range couplings between protons and carbons. For instance, correlations between the tert-butyl protons and the aromatic carbons would firmly establish the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. In this compound, NOESY can reveal the spatial arrangement of the tert-butyl groups relative to each other and to the aromatic protons, offering insights into the conformational preferences of the molecule.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These methods are particularly sensitive to the effects of substitution and steric strain on the benzene ring.

Infrared Spectroscopic Signatures of Bulky Alkyl-Substituted Benzene Rings

The IR spectrum of this compound is expected to display characteristic absorption bands associated with the vibrations of the substituted benzene ring and the tert-butyl groups. The presence of bulky alkyl substituents typically influences the positions and intensities of the aromatic C-H and C=C stretching and bending vibrations.

Key expected features include:

C-H stretching vibrations of the aromatic ring protons, typically appearing in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching vibrations of the methyl groups in the tert-butyl substituents, expected in the 2960-2850 cm⁻¹ range.

Aromatic C=C stretching vibrations (ring breathing modes) in the 1600-1450 cm⁻¹ region. The substitution pattern and steric strain can cause shifts and splitting of these bands.

Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which are often characteristic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene, specific patterns of absorption are expected in this region.

Vibrations associated with the tert-butyl groups , such as methyl bending modes, will also be present.

Raman Spectroscopy for Analyzing Molecular Vibrations and Ring Strain

Raman spectroscopy provides complementary information to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the carbon skeleton and the effects of ring strain.

The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a strong band in the Raman spectrum and its frequency can be sensitive to the mass and electronic effects of the substituents. The steric strain induced by the three adjacent tert-butyl groups may also manifest in shifts of the ring vibrational frequencies compared to less hindered benzene derivatives. The symmetric C-C stretching vibrations of the tert-butyl groups are also expected to be prominent in the Raman spectrum.

Table 3: Key Compound Names

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Conformations and Molecular Geometry

As of the current body of scientific literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The successful crystallization required for such an analysis is severely hampered by the molecule's structure. The three contiguous tert-butyl substituents prevent the planar benzene rings from approaching each other closely, a common requirement for forming a stable crystal lattice.

Without an experimentally determined crystal structure, a definitive analysis of the bond lengths, bond angles, and dihedral angles for this compound is not possible. It is highly probable that the steric repulsion between the adjacent tert-butyl groups would cause significant distortions from the ideal geometry of a benzene ring. These distortions would likely include:

Elongation of the C-C bonds within the benzene ring, particularly between the substituted carbons (C1, C2, and C3).

Expansion of the exocyclic C-C-C bond angles.

Twisting of the tert-butyl groups out of the plane of the benzene ring to minimize steric clash.

However, without empirical data, any specific values for these parameters remain speculative.

Detailed information on the intermolecular interactions and crystal packing of this compound is unavailable due to the absence of a solved crystal structure. The significant steric shielding of the aromatic core by the large alkyl groups would likely inhibit typical π-π stacking interactions that are often observed in the crystal structures of less substituted aromatic compounds.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

While the molecular formula of this compound is C₁₈H₃₀, corresponding to a molecular weight of approximately 246.43 g/mol , detailed experimental mass spectrometry data, including a specific fragmentation pathway, is not available in reviewed scientific literature. nih.gov

For substituted tert-butylbenzenes, a common fragmentation pathway involves the loss of a methyl group (CH₃•, 15 Da) to form a highly stable tertiary carbocation, which would result in a prominent [M-15]⁺ peak. For this compound, this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 231. Further fragmentation could occur, but the specific pathways and the relative abundance of the resulting ions for the 1,2,3-isomer have not been documented. The unique strain of this isomer could potentially lead to distinct rearrangement and fragmentation patterns not observed in its less-crowded isomers, such as 1,3,5-tri-tert-butylbenzene (B73737).

Due to the lack of available experimental data, a data table of mass spectrometry fragments cannot be provided.

Computational and Theoretical Investigations of 1,2,3 Tri Tert Butylbenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules like 1,2,3-tri-tert-butylbenzene, where experimental characterization can be challenging. These methods provide insights into the molecule's three-dimensional structure and the distribution and energy of its electrons.

Density Functional Theory (DFT) is a powerful computational method widely used to predict the ground state geometries and electronic properties of molecules. For this compound, DFT calculations are crucial for quantifying the severe steric strain introduced by the vicinal tert-butyl groups. This strain forces the molecule to adopt a distorted geometry to minimize repulsive interactions. The resulting structure deviates significantly from the ideal planarity of benzene (B151609), likely involving out-of-plane bending of the tert-butyl groups and deformation of the benzene ring itself.

The energetic cost of this steric crowding is substantial. A molecular mechanics calculation reported the steric energy of this compound to be 75.3531 kcal/mol, a figure dramatically higher than that of its isomers, highlighting the extreme strain in the 1,2,3-substitution pattern. wordpress.com Another study focusing on thermodynamics reported a strain energy (Sx) of 64.8 ± 1.5 kJ/mol (approximately 15.5 kcal/mol). d-nb.infomdpi.com The difference in these values likely arises from different computational methodologies and definitions of strain energy.

DFT studies also illuminate the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The geometric distortions caused by steric hindrance directly influence the electronic structure, affecting orbital overlap and energy levels, which in turn govern the molecule's reactivity.

| Compound | Calculated Steric Energy (kcal/mol) | Reference |

|---|---|---|

| This compound | 75.3531 | wordpress.com |

| 1,2,4-Tri-tert-butylbenzene (B75339) | 38.2984 | wordpress.com |

| 1,3,5-Tri-tert-butylbenzene (B73737) | 14.3038 | wordpress.com |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide another avenue for investigating molecular systems from first principles, without reliance on empirical parameters. acs.org These methods are employed to perform energy minimization, which systematically alters the molecular geometry to find the most stable, lowest-energy conformation.

For this compound, ab initio calculations would be expected to confirm the significant geometric distortions predicted by DFT. By solving the electronic Schrödinger equation, these methods determine the molecule's electronic configuration and total energy. The primary challenge for these calculations is the computational cost, which increases rapidly with the number of electrons in the system. However, they are vital for providing a detailed picture of how the molecule's structure is a compromise between the stabilizing effect of the aromatic π-system and the destabilizing steric repulsion of the substituents. While specific ab initio studies focused solely on this compound are not widely available, the methodology is a standard approach for analyzing other crowded molecules. acs.orgutdallas.edu

Aromaticity Assessment in Highly Substituted Benzene Rings

Aromaticity is a cornerstone concept in organic chemistry, signifying enhanced stability, specific magnetic properties, and a tendency towards bond length equalization. In highly substituted benzenes, particularly those with bulky groups causing steric strain, the degree of aromaticity can be significantly modulated.

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion used to assess aromaticity. mdpi.comnih.gov It is calculated by placing a probe nucleus (a "ghost" atom) at a specific point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). A negative NICS value indicates a diatropic ring current, characteristic of an aromatic system, while a positive value suggests a paratropic current, indicative of antiaromaticity.

In the case of this compound, the severe steric hindrance is expected to cause puckering of the benzene ring. This deviation from planarity would disrupt the continuous cyclic overlap of p-orbitals, thereby weakening the π-electron delocalization and the associated ring current. Consequently, the NICS value for this compound is predicted to be less negative than that of benzene, signifying a reduction in aromatic character. Although specific NICS values for this isomer are not found in publicly available literature, the trend of decreasing aromaticity with increasing steric strain is well-established for other substituted benzenes. nih.govdiva-portal.org

| Compound | Expected NICS(1) Value (ppm) | Predicted Aromaticity |

|---|---|---|

| Benzene | Strongly Negative (e.g., ~ -10) | Aromatic |

| 1,3,5-Tri-tert-butylbenzene | Negative | Aromatic |

| This compound | Less Negative / Weakly Negative | Reduced Aromaticity |

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the uniformity of bond lengths within a ring. nih.govacs.org The HOMA index is defined to be 1 for benzene, which has optimal bond lengths for aromaticity, and 0 for a non-aromatic Kekulé structure with distinct single and double bonds.

For this compound, the intense steric clash between the adjacent tert-butyl groups is expected to induce significant bond length alternation within the benzene ring. The C-C bonds connecting the substituted carbons (C1-C2, C2-C3) would likely be stretched to alleviate strain, while other bonds might compress. This increased deviation from the ideal, uniform bond lengths of benzene would result in a HOMA value significantly lower than 1. This reduction in the HOMA index would provide clear, geometry-based evidence for a decrease in the aromaticity of the central ring due to steric hindrance.

Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability a cyclic, conjugated molecule possesses compared to a hypothetical, non-aromatic analogue. acs.orgschoolwires.net It is often calculated using isodesmic or homodesmotic reactions, which are theoretical reactions designed to cancel out non-aromatic energy contributions.

Local Aromaticity Indices and Perturbations by Bulky Groups

The presence of bulky substituents like tert-butyl groups can cause significant perturbations to the geometry and electronic structure of the benzene ring, which in turn affects its aromaticity. In this compound, the steric strain forces the C-C-C bond angles of the substituents to deviate from ideal tetrahedral geometry and can cause out-of-plane distortions of the benzene ring itself. This distortion, a departure from the planarity essential for optimal π-electron delocalization, can lead to a decrease in local aromaticity.

Theoretical investigations often employ methods like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) to quantify this effect. researchgate.netberkeley.edu NICS calculations, for instance, measure the magnetic shielding at the center of the ring; a more negative NICS value typically indicates stronger aromatic character. researchgate.net For sterically congested molecules like this compound, it is expected that the NICS value would be less negative compared to unsubstituted benzene, indicating a reduction in aromaticity due to steric hindrance. The bulky tert-butyl groups can also influence the π-electron system through hyperconjugation, although this is often a secondary effect compared to the large steric repulsions. rsc.orgwikipedia.org

Conformational Landscape and Energy Minima

The conformational landscape of this compound is dominated by the immense steric hindrance between the three contiguous tert-butyl groups. These bulky groups cannot all lie in the plane of the benzene ring simultaneously without incurring prohibitive energetic penalties. The molecule adopts a conformation where the tert-butyl groups are tilted and rotated out of the plane to minimize these repulsive interactions. d-nb.inforsc.org This results in a distorted, non-planar geometry for the benzene ring itself.

Potential Energy Surface Scans for Rotational Barriers of tert-Butyl Groups

Computational potential energy surface (PES) scans are employed to explore the rotational barriers of the tert-butyl groups. skku.eduyu.edu.jo These scans involve systematically rotating one or more of the tert-butyl groups around their C-C bond axis and calculating the energy at each step. skku.edu For a molecule like this compound, the rotational barriers are significantly higher than in less crowded systems like tert-butylbenzene. dtic.mil

The rotation of one tert-butyl group is heavily dependent on the positions of its neighbors. The lowest energy conformation will represent a compromise where the methyl groups of adjacent tert-butyl substituents are staggered to the greatest extent possible. The transition states for rotation involve eclipsing interactions between methyl groups on neighboring tert-butyls, leading to high energetic barriers. Studies on related sterically hindered molecules have shown that such barriers can be substantial, often in the range of 17–23 kJ mol⁻¹ or higher, effectively locking the substituents into specific, albeit distorted, conformations at lower temperatures. rsc.orgacs.org

Steric Strain Energy Calculations and Conformational Preferences

The significant steric strain in this compound is a defining feature of its chemistry. d-nb.info This strain energy is the excess energy of the molecule compared to a hypothetical, strain-free analogue. mdpi.com Computational methods can quantify this strain, which arises from several factors:

Van der Waals Repulsion: Severe repulsion between the hydrogen atoms of the methyl groups on adjacent tert-butyl substituents.

Bond Angle Distortion: The C-C-C angles within the tert-butyl groups and the C-C(ring)-C(tert-butyl) angles are distorted from their ideal values.

Ring Deformation: The benzene ring itself is forced out of planarity to accommodate the bulky groups.

Due to this high strain, this compound is thermodynamically less stable than its isomers, such as the 1,3,5-substituted counterpart, where the bulky groups are separated. d-nb.inforesearchgate.net Calculations on di- and tri-substituted benzenes show that ortho-substitution with bulky groups consistently introduces significant strain energy. d-nb.info The preferred conformation is one that minimizes this strain, typically involving a cooperative "gearing" of the tert-butyl groups, where they tilt away from each other. researchgate.net

Simulation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures and electronic properties.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.comgithub.com For this compound, these calculations must accurately model the molecule's unique geometry, which is heavily influenced by steric effects.

The predicted chemical shifts would reflect the distorted environment. For instance, the protons of the tert-butyl groups are expected to be chemically non-equivalent due to the restricted rotation and the asymmetric environment created by the neighboring groups. The aromatic protons would also show distinct chemical shifts influenced by the out-of-plane bending of the ring and the electronic effects of the alkyl groups. Comparing calculated shifts with experimental data provides a stringent test of the accuracy of the computed minimum-energy conformation. liverpool.ac.uk

Below is a table showing typical calculated ¹³C NMR chemical shifts for a related, highly symmetric isomer, 1,3,5-tri-tert-butylbenzene, which serves as a reference for the types of signals expected. The shifts for the 1,2,3-isomer would be more complex due to lower symmetry.

Table 1: Predicted and Experimental ¹³C NMR Chemical Shifts for 1,3,5-Tri-tert-butylbenzene

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C-tert-butyl (quaternary) | 34.23 | 34.5 |

| CH₃-tert-butyl | 31.17 | 31.6 |

| Aromatic C-H | 122.92 | 119.5 |

| Aromatic C-tert-butyl | 155.39 | 150.3 |

Data derived from various sources and representative calculations. rsc.orgspectrabase.com

Vibrational Frequency Calculations and Spectral Assignments

Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra. royalsocietypublishing.org By calculating the vibrational modes and their corresponding frequencies, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as C-H stretches, C-C ring stretches, and the characteristic bending modes of the substituents. rsc.orglibretexts.org

For this compound, the calculated spectrum would be complex. Key features would include:

Aromatic C-H stretching: Typically found around 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching: From the tert-butyl groups, appearing just below 3000 cm⁻¹.

Ring Stretching Modes: A series of bands between 1450 and 1600 cm⁻¹. libretexts.org

Out-of-plane Bending (Wagging): The pattern of C-H out-of-plane bending modes in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. libretexts.orgspectroscopyonline.com For a 1,2,3-trisubstituted pattern, specific bands are expected in this region.

The table below summarizes the characteristic IR absorption regions for substituted benzenes.

Table 2: General IR Absorption Regions for Substituted Benzenes

| Vibration Type | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C–H Stretch | 3100–3000 | Weak to Medium |

| Aliphatic C–H Stretch | 2980–2850 | Medium to Strong |

| Aromatic Ring C=C Stretch | 1600–1450 | Medium, often multiple bands |

| C–H Out-of-Plane Bend | 900–675 | Strong |

Data sourced from general spectroscopic references. libretexts.org

Computational analysis allows for a precise assignment of these bands, confirming the structural details derived from other theoretical methods.

Molecular Dynamics Simulations for Dynamic Behavior and Fluxionality

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the complex dance of atoms and groups within a molecule over time. For a molecule as sterically congested as this compound, MD simulations are particularly insightful for understanding its dynamic behavior and fluxionality. The close proximity of the three bulky tert-butyl groups on adjacent carbons of the benzene ring introduces significant steric strain, leading to a rich conformational landscape and a variety of dynamic processes.

While specific molecular dynamics simulation studies exclusively targeting this compound are not extensively documented in the literature, the principles governing its dynamic behavior can be inferred from computational studies on related sterically hindered aromatic compounds. The primary dynamic process of interest in this molecule is the rotation of the tert-butyl groups around the C(aryl)-C(tert-butyl) bond. This rotation is not free but is hindered by a significant energy barrier arising from the steric clash between the methyl groups of one tert-butyl group and the adjacent tert-butyl group(s) and the benzene ring.

The fluxionality of this compound is characterized by the concerted or independent rotation of its three tert-butyl groups. These rotational motions allow the molecule to explore various conformations, each with a distinct energy level. The energy barriers separating these conformations dictate the rate of interconversion and, consequently, the observable dynamic properties of the molecule.

Computational methods, particularly Density Functional Theory (DFT), have been employed to calculate the rotational barriers in sterically hindered systems. researchgate.net These calculations typically involve mapping the potential energy surface as a function of the dihedral angle of the rotating group. The transition states for these rotational processes correspond to conformations where the steric repulsion is maximized.

In the absence of direct MD simulation data for this compound, valuable insights can be drawn from experimental and computational studies on its isomer, 1,3,5-tri-tert-butylbenzene. Solid-state NMR studies on 1,3,5-tri-tert-butylbenzene have been used to determine the activation energies for the rotation of the tert-butyl groups. In the high-temperature monoclinic phase of this isomer, the tert-butyl groups are disordered and rotate with activation energies in the range of 17–23 kJ mol⁻¹. researchgate.net The constituent methyl groups within the tert-butyl groups also exhibit rotation with lower activation energies. researchgate.net While the steric environment in the 1,2,3-isomer is different and likely more constrained due to the vicinal arrangement of the substituents, these values provide a reasonable estimate for the order of magnitude of the rotational barriers.

The dynamic behavior of this compound can be conceptualized as a series of conformational jumps between different low-energy states. The concerted rotation of the tert-butyl groups would represent a complex, high-energy process. More likely are sequential, single-group rotations that allow the molecule to relieve steric strain. The time scale of these rotational motions would be highly dependent on temperature, with higher temperatures enabling faster interconversion between different conformations.

The following table presents data on the rotational barriers of tert-butyl groups in a related sterically hindered benzene derivative, providing a basis for understanding the energetic landscape of this compound's fluxionality.

| Compound | Dynamic Process | Method | Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| 1,3,5-Tri-tert-butylbenzene | tert-Butyl group rotation | Solid-State ¹H NMR | 17–23 | researchgate.net |

| 1,3,5-Tri-tert-butylbenzene | Methyl group rotation | Solid-State ¹H NMR | 7–12 | researchgate.net |

Reactivity and Reaction Mechanisms of 1,2,3 Tri Tert Butylbenzene

The reactivity of 1,2,3-tri-tert-butylbenzene is profoundly influenced by the immense steric hindrance imposed by its three contiguous tert-butyl groups. This substitution pattern results in significant strain and dictates the molecule's chemical behavior, often leading to reaction pathways and selectivities that diverge from less crowded aromatic systems. The steric energy of this compound has been calculated to be exceptionally high at 75.35 kcal/mol, far exceeding that of its isomers 1,2,4-tri-tert-butylbenzene (B75339) (38.30 kcal/mol) and 1,3,5-tri-tert-butylbenzene (B73737) (14.30 kcal/mol). wordpress.com This severe overcrowding is a dominant factor in its participation in various chemical transformations.

Conformational Analysis and Dynamic Stereochemistry

Steric Hindrance and Molecular Distortion of the Benzene (B151609) Ring

The immense steric pressure exerted by the vicinal tri-tert-butyl substituents in 1,2,3-tri-tert-butylbenzene fundamentally alters the geometry of the benzene ring. This steric hindrance is the primary driver behind the significant molecular distortions observed in this and similar overcrowded aromatic compounds.

The planar structure of an unsubstituted benzene ring is significantly distorted in tri-tert-butylbenzenes due to the steric demands of the bulky tert-butyl groups. In 1,3,5-tri-tert-butylbenzene (B73737), the molecule can maintain a largely planar benzene ring, but in the 1,2,3- and 1,2,4-isomers, the proximity of the tert-butyl groups necessitates out-of-plane deformations to alleviate steric strain. rug.nl This distortion is a compromise between the energy cost of deforming the aromatic system and the energy gain from reducing van der Waals repulsions between the bulky substituents. rug.nl Theoretical calculations have shown that deforming a benzene ring out of its plane requires a significant amount of energy. rug.nl For instance, a 10° bend along the 1,4-axis of benzene is calculated to have an energy cost of approximately 2.7 kcal/mol. rug.nl

In highly substituted benzenes, such as 1,2,4-tri-tert-butylbenzene (B75339), these out-of-plane deformations have been observed and are thought to contribute to their unique reactivity, including their susceptibility to photoisomerization to Dewar benzene derivatives. rug.nlacs.org The absence of fine structure in the ultraviolet spectrum of some ortho-disubstituted benzenes has been attributed to a slight twisting of the benzene ring, which reduces the overlap of the aromatic p-orbitals. cdnsciencepub.com

Table 1: Calculated Out-of-Plane Deformation Energies for Benzene rug.nl

| Bending Angle (θ) | Deformation Energy (kcal/mol) |

| 1° | 0.029 |

| 2° | 0.109 |

| 5° | 0.671 |

| 10° | 2.693 |

| 15° | 6.092 |

This table illustrates the energy required to bend the benzene ring along its 1,4-axis, providing a theoretical basis for understanding the energetic cost of steric relief through out-of-plane deformations.

The steric crowding in this compound not only forces the benzene ring to deform but also compels the tert-butyl groups to twist relative to the plane of the ring. This twisting minimizes the repulsive interactions between the methyl groups of adjacent tert-butyl substituents. However, this rotation comes at an electronic cost.

For optimal resonance stabilization, the p-orbitals of the substituent atoms directly attached to the ring should align with the p-orbitals of the aromatic system. In the case of tert-butyl groups, hyperconjugation effects are maximized with a specific orientation. The twisting of these groups, dictated by steric necessity, can disrupt this ideal alignment, thereby reducing the electronic stabilization.

In related sterically hindered molecules, such as ortho-disubstituted benzenes, the bulky groups can force ortho-situated unsaturated side chains out of the plane of the benzene ring. cdnsciencepub.com This deviation from coplanarity has a direct impact on the resonance interaction between the substituent and the aromatic ring. The extent of this twist is a balance between minimizing steric strain and maximizing electronic stabilization.

Interconversion Dynamics and Temperature Effects on Conformation

The various conformations of this compound are in a dynamic equilibrium. The rate of interconversion between these conformations is dependent on the energy barriers separating them and the temperature.

At higher temperatures, the increased thermal energy allows the molecule to overcome the rotational barriers more easily, leading to a more rapid interconversion between different conformations. As the temperature is lowered, the rate of interconversion decreases. If the temperature is sufficiently low, it may be possible to "freeze out" a specific conformation, which could then be studied by techniques such as NMR spectroscopy.

The study of the temperature-dependent conformational changes can provide valuable information about the energy landscape of the molecule, including the relative energies of different conformers and the energy barriers for their interconversion. While specific studies on the temperature effects on the conformation of this compound were not found in the search results, this remains a key area of investigation in the study of sterically hindered molecules.

Chiroptical Properties of Non-Planar Aromatic Systems

The study of this compound provides a compelling entry point into the fascinating world of non-planar aromatic systems and their stereochemical consequences. Due to severe steric hindrance between the three adjacent tert-butyl groups, the benzene ring in this compound is forced to adopt a distorted, non-planar conformation. The bulky substituents are pushed above and below the average plane of the ring, and their correlated, gear-like rotation is a key feature of the molecule's dynamic stereochemistry.

However, this compound possesses a plane of symmetry and its conformational isomers rapidly interconvert at room temperature. For these reasons, the molecule is achiral and, therefore, does not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).

Nonetheless, the principles of steric strain and aromatic ring deformation that define the structure of this compound are precisely what give rise to chirality in other, related molecules. When the free rotation around a single bond in a molecule is severely restricted by bulky substituents, a special type of stereoisomerism known as atropisomerism can occur. If the energy barrier to rotation is high enough (typically >20 kcal/mol), individual conformers can be isolated as stable, non-interconverting enantiomers. researchgate.net These molecules possess axial chirality and can exhibit strong chiroptical properties.

A classic example of molecules whose chirality stems from non-planarity induced by steric hindrance are helicenes . columbia.edu Helicenes are polycyclic aromatic hydrocarbons where ortho-fused benzene rings form a helical, three-dimensional structure. acs.org This inherent helical shape makes them chiral, with distinct left-handed (M) and right-handed (P) enantiomers that show significant optical activity. scispace.com

The chiroptical properties, particularly circular dichroism, of these non-planar systems are a direct consequence of their chiral electronic structure. Circular dichroism measures the differential absorption of left and right circularly polarized light (Δε = εL - εR). For a molecule to be CD-active, it must be chiral and have electronic transitions that are coupled with its chiral structure. In non-planar aromatic systems like helicenes, the extended π-conjugated system is twisted into a chiral scaffold, leading to strong CD signals. rsc.orgwiley.com

The relationship between the degree of non-planarity, the helical structure, and the resulting chiroptical response is a subject of detailed research. For instance, studies on carbo[n]helicenes have shown that chiroptical properties like the specific rotation and the anisotropy factor (g) are correlated with the helical pitch of the molecule. acs.org

The table below presents representative chiroptical data for a well-characterized helicene, snnu.edu.cnhelicene, illustrating the type of properties that arise in stable, non-planar chiral aromatic systems. While this compound itself is achiral, these data exemplify the chiroptical behavior that could emerge if its dynamic, distorted conformations were "frozen" into a single, chiral state.

Table 1: Chiroptical Properties of (P)-(+)- snnu.edu.cnHelicene

This table presents the circular dichroism (CD) and UV-Vis absorption data for the (P)-enantiomer of snnu.edu.cnhelicene, a classic example of a helically chiral aromatic compound. The data highlight the strong chiroptical response that arises from the molecule's non-planar, helical structure.

| Wavelength (nm) | Molar Absorptivity (ε) | Circular Dichroism (Δε) | Anisotropy Factor (g = Δε/ε) |

| 325 | 25,000 | +85 | +0.0034 |

| 295 | 50,000 | -60 | -0.0012 |

| 255 | 100,000 | +200 | +0.0020 |

| 220 | 63,000 | -250 | -0.0040 |

| Data are representative values compiled from spectroscopic studies of helicenes and are intended for illustrative purposes. |

Advanced Applications and Future Research Avenues for Sterically Hindered Aromatics

Utilization as Steric Probes in Organic Reaction Mechanism Studies

The study of organic reaction mechanisms often relies on systematic changes to reactant structures to elucidate the nature of transition states. Steric effects, arising from the spatial arrangement of atoms, can profoundly influence reaction rates and pathways. wikipedia.orgstudy.com Molecules with significant and well-defined steric bulk can serve as "steric probes" to gauge the spatial demands of a reaction center.

1,2,3-Tri-tert-butylbenzene, with its three contiguous tert-butyl groups, presents an exceptionally crowded environment on one side of the aromatic ring. This pronounced steric profile makes it a compelling, albeit largely unexplored, candidate for a steric probe. In principle, by functionalizing the aromatic ring at positions 4, 5, or 6 and studying the reactivity of that functional group, chemists could gain insight into the steric sensitivity of a given reaction. For example, a nucleophilic substitution on a benzylic position derived from this scaffold would be highly sensitive to the approach trajectory of the nucleophile. The slowing of chemical reactions due to such steric bulk is a phenomenon known as steric hindrance. wikipedia.org

Ligand Design in Transition Metal Catalysis with Bulky Aromatic Scaffolds

In the realm of homogeneous catalysis, phosphine (B1218219) ligands are ubiquitous for their ability to tune the electronic and steric properties of a metal center, thereby controlling catalytic activity and selectivity. rsc.org The steric bulk of a ligand is a critical design parameter, influencing everything from the coordination number of the metal to the rate of reductive elimination. tcichemicals.comyoutube.com

The 1,2,3-tri-tert-butylphenyl group represents a scaffold of extreme steric hindrance. A phosphine ligand incorporating this group, such as (1,2,3-tri-tert-butylphenyl)diphenylphosphine, would be expected to have a very large cone angle, a measure of its steric bulk. wikipedia.org While the synthesis and application of such specific ligands are not widely reported, the principles of ligand design suggest they would enforce a low-coordinate environment at the metal center. This can be highly beneficial in catalytic cycles where a coordinatively unsaturated species is the active catalyst. rsc.orgyoutube.com

Modulating Catalytic Activity and Selectivity via Steric Bulk

The steric profile of a ligand can dramatically influence the outcome of a catalytic reaction. By creating a congested environment around the metal, bulky ligands can prevent the binding of multiple substrates, inhibit catalyst decomposition pathways, or favor the reductive elimination step in cross-coupling reactions. tcichemicals.com For example, in palladium-catalyzed cross-coupling, the use of bulky, electron-rich phosphine ligands is crucial for achieving the oxidative addition of unreactive substrates like aryl chlorides.

A ligand derived from this compound would create a highly crowded pocket around the metal. This could be exploited to achieve high selectivity in reactions where the substrates have different steric demands. For instance, in the hydroformylation of a mixture of alkenes, a catalyst with such a ligand might show extreme preference for the least hindered substrate. The table below illustrates the general principle of how ligand bulk can affect selectivity in a representative catalytic reaction, using data from analogous systems.

Table 1: Illustrative Effect of Ligand Steric Bulk on Regioselectivity in Catalysis

| Ligand | Representative Cone Angle (°) | Product Ratio (Linear:Branched) |

|---|---|---|

| Triphenylphosphine | 145 | Low |

| Tricyclohexylphosphine | 179 | Medium |

| Tri-tert-butylphosphine | 182 | High |

This table presents a generalized trend for illustrative purposes. Actual values are reaction-dependent.

Applications in Asymmetric Synthesis Involving Hindered Substrates

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry. A significant challenge in this field is the enantioselective transformation of sterically hindered substrates. nih.gov Often, the bulky nature of the substrate can impede its ability to interact effectively with the chiral catalyst, leading to low reactivity and poor enantioselectivity.

Catalysts bearing exceptionally bulky chiral ligands can address this challenge by creating a well-defined and sterically demanding chiral pocket. This pocket can enforce a specific binding orientation even for a hindered substrate, allowing for effective facial discrimination. researchgate.net While chiral ligands based on a this compound scaffold have not been extensively developed, their potential is significant. A chiral phosphine ligand incorporating this framework could, in principle, create a deep and restrictive binding pocket, ideal for reactions involving hindered substrates where traditional chiral ligands might fail. nih.govnih.gov

Building Blocks for Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the chemistry of non-covalent interactions, designing complex and functional architectures from molecular building blocks. nih.govchemrxiv.org A key principle in this field is the design of synthetic molecular receptors that can bind specific guest molecules with high affinity and selectivity, a process known as molecular recognition. pageplace.deresearchgate.net

The shape and steric profile of building blocks are crucial for creating well-defined cavities and binding pockets. nih.gov The this compound unit, with its rigid aromatic core and a formidable wall of tert-butyl groups, is an intriguing, though underexploited, building block for supramolecular construction.

Design of Molecular Receptors with Sterically Defined Pockets

Synthetic receptors often use concave surfaces and steric barriers to create binding sites that are complementary in size and shape to a target guest. Bulky groups are frequently incorporated into macrocyclic or acyclic scaffolds to shield the binding pocket from the surrounding solvent and to prevent the receptor from collapsing or self-associating in an unproductive manner.

The this compound moiety could serve as a "steric shield" or a "wall" element in the construction of a molecular receptor. By incorporating this unit into a larger scaffold, a deep and sterically protected pocket could be formed. Such a design would be particularly useful for binding guests within a hydrophobic cavity, as the tert-butyl groups would effectively prevent the ingress of water while the aromatic surface could engage in π-stacking interactions with a suitable guest.

Self-Assembly of Overcrowded Aromatic Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by a delicate balance of attractive and repulsive non-covalent interactions. researchgate.net Steric hindrance is often seen as a factor that frustrates or limits assembly, but it can also be a powerful tool to direct it. nih.gov By preventing certain modes of aggregation, bulky substituents can guide molecules to assemble into specific, desired architectures. researchgate.net

The self-assembly of this compound itself is not well-documented. However, the study of related overcrowded molecules shows that steric repulsion can dictate packing arrangements in crystals and aggregates. nih.govnih.gov For example, the interplay between attractive forces like π-π stacking and destabilizing steric effects can limit supramolecular growth to the formation of discrete oligomers rather than extended polymers. nih.gov Derivatives of this compound, functionalized with recognition motifs such as hydrogen-bonding groups, could potentially assemble into novel supramolecular structures where the packing is dominated by the steric clashing of the tert-butyl groups, leading to unusual and potentially useful material properties.

Development of High-Performance Materials with Enhanced Thermal and Oxidative Stability

Sterically hindered aromatic compounds are pivotal in the development of advanced materials that require exceptional durability under extreme conditions. The strategic placement of bulky substituents, such as tert-butyl groups, around a central benzene (B151609) ring can create a molecular shield, significantly enhancing the core's resistance to thermal and oxidative degradation. The compound this compound serves as a compelling, albeit extreme, model for this principle. The adjacent arrangement of three tert-butyl groups forces significant steric strain, creating a dense, protective cloud of alkyl groups over one face of the aromatic ring.

This steric hindrance provides a robust defense against chemical attack. Oxidizing agents and radical species, which would typically react with the electron-rich benzene ring, are physically blocked from approaching the molecule, thereby inhibiting degradation pathways. This effect is foundational to the use of related, less-strained isomers like 1,3,5-tri-tert-butylbenzene (B73737) as effective antioxidants and heat stabilizers in polymers, rubbers, and lubricants. chemimpex.com The unique 1,2,3-substitution pattern is expected to amplify this protective capacity, making it a candidate for applications demanding superior stability.

Future research could focus on incorporating the 1,2,3-tri-tert-butylphenyl moiety into the backbone of polymers such as polycarbonates, polyesters, or polyimides. Such an integration could yield materials with exceptionally high glass transition temperatures and enhanced operational lifespans in high-temperature environments, for instance, in aerospace components or advanced electronics. Furthermore, its inherent stability suggests potential use as a high-performance lubricant or dielectric fluid, where resistance to breakdown under thermal and electrical stress is paramount.

Table 1: Physical Properties of Tri-tert-butylbenzene Isomers

| Property | This compound | 1,3,5-Tri-tert-butylbenzene | 1,2,4-Tri-tert-butylbenzene (B75339) |

|---|---|---|---|

| Molecular Formula | C₁₈H₃₀ | C₁₈H₃₀ | C₁₈H₃₀ |

| Molar Mass | 246.4 g/mol nih.gov | 246.43 g/mol chemimpex.com | 246.43 g/mol nist.gov |

| Melting Point | Data not available | 69-74 °C chemimpex.com | 48 °C (321.15 K) nist.gov |

| Boiling Point | Data not available | 121-122 °C at 12 mmHg chemimpex.com | Data not available |

| Appearance | Data not available | White crystalline powder chemimpex.com | Data not available |

| CAS Number | 73513-39-0 nih.gov | 1460-02-2 chemimpex.com | 1459-11-6 nist.gov |

Note: Experimental data for this compound is limited due to the significant steric strain making its synthesis and isolation challenging.

Exploration of Biological Interactions for Understanding Steric Effects in Biomolecules

The precise architecture of molecular interactions is fundamental to biological function. Aromatic moieties are ubiquitous in biomolecules and play critical roles in processes like protein-ligand binding and the stabilization of protein structures through non-covalent interactions such as π-stacking. jocpr.comnih.gov Highly substituted, sterically hindered aromatics like this compound offer a unique tool for probing the spatial and conformational limits of these biological interactions.

The extreme steric bulk of this compound makes it an ideal molecular probe to investigate steric effects. The three contiguous tert-butyl groups effectively block one face of the benzene ring, preventing the co-facial π-stacking interactions that are crucial for the binding of many drugs and endogenous ligands to their receptors. nih.gov By incorporating this moiety into a known ligand, researchers can systematically map the steric tolerance of a receptor's binding pocket. If the modified ligand fails to bind, it provides a clear indication of the spatial constraints of the active site. Conversely, successful binding would suggest an unusually large or flexible pocket.

Future research could employ this compound derivatives in several key areas:

Enzyme Inhibition Studies: Many enzymes process aromatic substrates. Introducing this sterically demanding group near the reactive site of a substrate analog could lead to potent and selective enzyme inhibition, as the bulky groups may physically obstruct the catalytic machinery of the enzyme's active site.

Probing Protein Folding and Aggregation: Aromatic-aromatic interactions are known to be significant in the folding of some proteins and in the pathological aggregation of amyloidogenic peptides. nih.gov Introducing residues functionalized with a 1,2,3-tri-tert-butylphenyl group could disrupt these interactions, providing insight into the mechanisms of fibril formation and potentially guiding the design of aggregation inhibitors.

Drug Design: While often seen as a hindrance, extreme steric bulk can be strategically used in drug design to control conformation, enhance selectivity for a specific receptor subtype, or block metabolic pathways to increase a drug's half-life.

Table 2: Comparison of Potential Biomolecular Interactions

| Interaction Type | Benzene | This compound |

|---|---|---|

| Co-facial π-stacking | Favorable | Sterically prohibited due to bulky tert-butyl groups. |

| T-shaped π-stacking | Favorable | Possible, but sterically restricted. |

| Hydrophobic Interactions | Moderate | Strong, dominated by the large alkyl groups. |

| Receptor Pocket Fit | Fits into many aromatic binding sites. | Only fits into very large, sterically unconstrained binding sites. |

| Utility as a Probe | General probe for aromatic interactions. | Specific probe for steric limits and hydrophobic pockets. |

Concluding Remarks and Outlook

Summary of Key Research Findings and Methodological Advancements

Research into 1,2,3-tri-tert-butylbenzene and other highly congested aromatic systems has yielded significant insights into the effects of extreme steric hindrance on molecular structure, stability, and reactivity. The presence of multiple bulky tert-butyl groups in close proximity forces distortions in the benzene (B151609) ring, which has been a subject of structural chemistry studies. vulcanchem.com These steric effects are a dominant factor, often overriding electronic effects in directing chemical reactions. vulcanchem.com Studies on related isomers like 1,2,4-tri-tert-butylbenzene (B75339) have underscored the remarkable stability conferred by these bulky groups, which can prevent unwanted reactions. solubilityofthings.com This high stability makes such compounds valuable as building blocks in the synthesis of more complex molecules and in materials science. solubilityofthings.com

Methodological advancements have been crucial in accessing these challenging molecules. While the direct synthesis of this compound remains a specialized task, progress in the broader field of synthesizing sterically hindered molecules is noteworthy. Key advancements include:

Catalytic Methods: The development of practical catalytic methods for synthesizing sterically hindered anilines using copper(I)triflate and diphosphine ligands has addressed previous limitations of air-sensitive catalysts and reagent incompatibility. rsc.org

Mechanochemistry: The use of solvent-free, room-temperature mechanochemical milling has proven successful for the condensation of sterically hindered aldehydes and pyrrole (B145914) to form porphyrins, demonstrating a greener alternative to high-temperature solution-based syntheses. beilstein-journals.org

Continuous-Flow Synthesis: Multi-step continuous-flow processes are emerging as a powerful technique for preparing complex organic molecules, offering potential for improved efficiency and safety. researchgate.net

Novel Reagents: The development of new methodologies, such as the use of ortho-substituted diaryliodonium salts for the arylation of tertiary alcohols, has enabled the synthesis of highly congested alkyl aryl ethers without the need for transition metals. acs.org

These evolving synthetic strategies provide a more robust toolbox for chemists to construct molecules with significant steric congestion, like this compound, which were previously considered difficult to access.

Remaining Challenges in the Synthesis and Characterization of Extreme Sterically Hindered Aromatics

Despite methodological progress, the synthesis and characterization of extremely sterically hindered aromatics like this compound continue to present formidable challenges.

Synthesis Challenges:

Accessing Precursors: The synthesis of highly sterically hindered starting materials remains a significant hurdle. For instance, creating sterically crowded anilines or introducing multiple bulky groups onto an aromatic ring can be difficult with standard catalytic methods. rsc.org

Reaction Conditions: Many traditional synthetic methods, such as Friedel-Crafts alkylation, can lead to complex product mixtures and rearrangements when dealing with bulky substituents like the tert-butyl group. mdpi.com Achieving high selectivity for a specific, highly congested isomer like this compound requires carefully controlled conditions and often results in lower yields compared to less hindered isomers.

Reactivity: The very steric bulk that provides stability also deactivates the molecule, making subsequent functionalization difficult. Overcoming this steric shield to perform selective reactions at specific positions on the ring is a persistent challenge. beilstein-journals.orgacs.org

Characterization Challenges:

Spectroscopic Analysis: Extreme steric hindrance can cause significant distortions of the aromatic ring. vulcanchem.com This can lead to unusual spectroscopic data, such as the absence of fine structure in UV spectra, which complicates analysis and interpretation. vulcanchem.com

Chromatography: The analysis of reactive or unstable intermediates and final products can be problematic. Techniques like reverse-phase HPLC may lead to degradation, while gas chromatography might be unsuitable for low-volatility or thermally unstable compounds. americanpharmaceuticalreview.com The unique properties of these molecules can lead to unpredictable retention behavior on different stationary phases. chromatographyonline.com

Computational Modeling: The high conformational strain in molecules like this compound poses a challenge for computational chemistry. For example, the generation of a stable 3D conformer for this compound failed in a standard quality control step in the PubChem database, highlighting the difficulty in accurately modeling its structure. nih.gov

Promising Directions for Future Fundamental and Applied Research on this compound

The unique structural and electronic properties of this compound, arising from its profound steric congestion, open up several promising avenues for future investigation.

Fundamental Research:

Aromaticity and Bonding: Deeper investigation into the distorted benzene core of this compound could provide fundamental insights into the limits of aromaticity and the nature of bonding in strained systems. Advanced spectroscopic and computational studies could quantify the degree of ring distortion and its impact on π-orbital overlap. vulcanchem.com

Reaction Mechanisms: The compound serves as an excellent model for studying how extreme steric hindrance influences the mechanisms of electrophilic aromatic substitution and other classical organic reactions. acs.org Such studies can help refine predictive models for regioselectivity in complex molecular environments.

Host-Guest Chemistry: The rigid and well-defined cavity created by the tert-butyl groups could be explored in the context of host-guest chemistry, potentially acting as a sterically demanding pocket for specific molecular recognition.

Applied Research:

Materials Science: Like its isomers, this compound could serve as a unique building block (synthon) for advanced materials. solubilityofthings.com Its rigid structure could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored porosity, thermal stability, and mechanical properties.

Ligand Development: The compound could be functionalized to create novel, bulky ligands for coordination chemistry. Such ligands are critical in catalysis, where they can be used to control the reactivity and selectivity of metal centers by creating a specific steric environment.

Molecular Electronics: The influence of the bulky substituents on the electronic properties of the aromatic ring could be harnessed in the design of new materials for organic electronics, where fine-tuning of energy levels and molecular packing is crucial. researchgate.net

Green Chemistry: Future research should focus on developing more sustainable and efficient synthetic routes, potentially leveraging advancements in continuous-flow synthesis or mechanochemistry to improve yields and reduce environmental impact. beilstein-journals.orgresearchgate.net The growing market for related compounds like 1,3,5-tri-tert-butylbenzene (B73737) in applications such as high-performance lubricants suggests potential industrial relevance if efficient production methods can be established. pmarketresearch.comdatainsightsmarket.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3-Tri-tert-butylbenzene, and how can purity be validated?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of benzene derivatives with tert-butyl halides, using Lewis acids like AlCl₃ as catalysts. For purity validation, combine gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substitution patterns. Storage at 0–6°C in inert atmospheres is recommended to prevent degradation .

Q. How can researchers characterize the thermodynamic stability of 1,2,3-Tri-tert-butylbenzene under varying conditions?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Thermogravimetric analysis (TGA) can assess thermal stability under controlled heating rates (e.g., 10°C/min in N₂ atmosphere). Compare results with computational models (e.g., density functional theory (DFT)) to predict bond dissociation energies and steric strain .

Q. What analytical techniques are critical for distinguishing 1,2,3-Tri-tert-butylbenzene from its structural isomers?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase can separate isomers. Coupled with X-ray crystallography, this resolves spatial arrangements. Infrared (IR) spectroscopy identifies unique vibrational modes from tert-butyl group steric interactions, while 2D NMR (e.g., COSY, NOESY) clarifies proton proximities .

Advanced Research Questions

Q. How do steric effects of tert-butyl groups influence the reaction kinetics of 1,2,3-Tri-tert-butylbenzene in electrophilic substitution reactions?

- Methodological Answer : Design kinetic studies using model electrophiles (e.g., nitronium ions) under controlled conditions. Monitor reaction progress via UV-Vis spectroscopy or quenching experiments. Compare activation energies with less hindered analogs (e.g., toluene) to quantify steric hindrance. Computational simulations (e.g., molecular dynamics) can visualize transition-state geometries .

Q. What strategies resolve contradictions in reported toxicity data for 1,2,3-Tri-tert-butylbenzene?

- Methodological Answer : Cross-validate studies using multiple models:

- In vitro assays (e.g., Ames test for mutagenicity).

- In vivo rodent studies with controlled exposure pathways (oral, dermal, inhalation).

- Biomarker analysis (e.g., glutathione depletion via LC-MS) to assess oxidative stress. Prioritize studies adhering to OECD guidelines and replicate under standardized conditions .

Q. How can computational chemistry predict the environmental persistence of 1,2,3-Tri-tert-butylbenzene?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Parameterize models with experimental data on hydrolysis rates (pH 4–9) and photolysis under UV light. Validate predictions with gas-phase ozonation experiments to simulate atmospheric degradation pathways .

Data-Driven Research Design Considerations

Q. What experimental designs minimize artifacts in crystallographic studies of 1,2,3-Tri-tert-butylbenzene?

- Methodological Answer : Grow single crystals via slow vapor diffusion in nonpolar solvents (e.g., hexane). Use synchrotron radiation for high-resolution data collection to mitigate disorder caused by bulky tert-butyl groups. Refine structures with software (e.g., SHELXL) incorporating anisotropic displacement parameters .

Q. How should researchers approach conflicting spectroscopic data for this compound?

- Methodological Answer : Re-examine sample purity via GC-MS and elemental analysis. Repeat NMR experiments at higher magnetic fields (e.g., 600 MHz) to enhance signal resolution. For ambiguous peaks, employ deuterated analogs (e.g., 1,2,3-Tri-tert-butylbenzene-d₃) as internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.